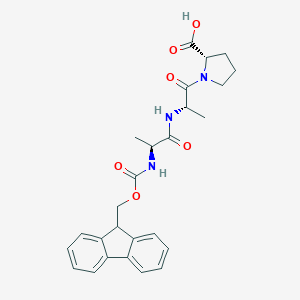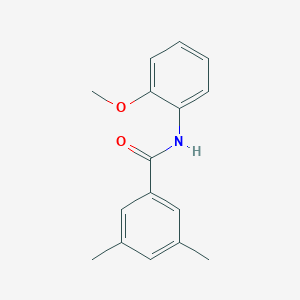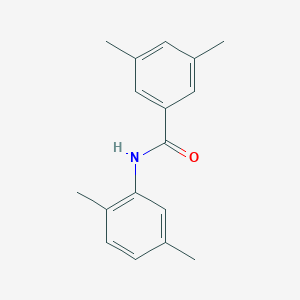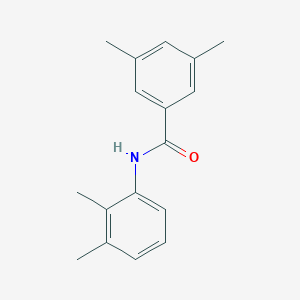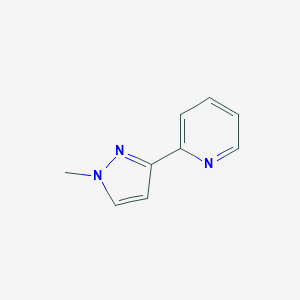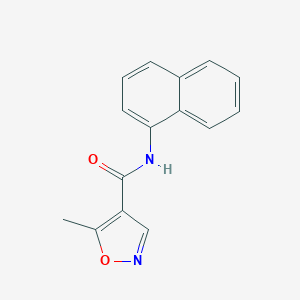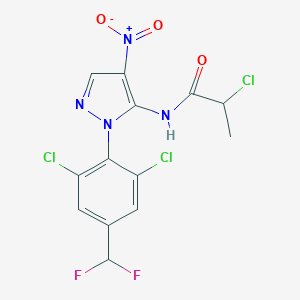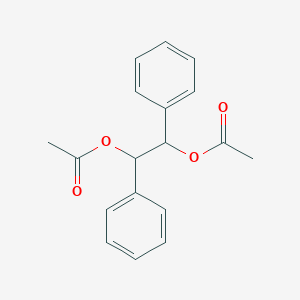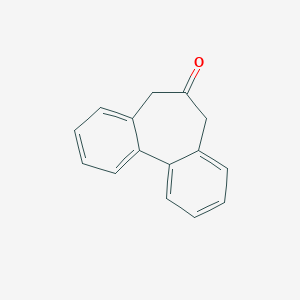![molecular formula C27H20N2 B184434 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile CAS No. 6211-62-7](/img/structure/B184434.png)
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile, also known as DPI, is a synthetic compound that has been widely used in scientific research for the past few decades. This compound belongs to the class of indole derivatives and has been found to possess various biological and pharmacological properties.
作用機序
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation. This leads to a decrease in downstream signaling events, such as gene expression, cell proliferation, and apoptosis. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been found to inhibit other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting PKC and activating caspases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been shown to inhibit angiogenesis, the process of new blood vessel formation, by inhibiting PKC and vascular endothelial growth factor (VEGF) signaling. In addition, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been found to have anti-inflammatory effects by inhibiting NF-κB signaling.
実験室実験の利点と制限
One of the main advantages of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile is its potency and specificity towards PKC inhibition. This makes it a valuable tool for studying the role of PKC in disease pathogenesis. However, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile also has some limitations, such as its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the use of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could also be used in the study of other diseases, such as diabetes and cardiovascular diseases, where PKC has been implicated. Furthermore, the development of more potent and selective PKC inhibitors based on 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could lead to the discovery of new drug candidates for the treatment of various diseases.
合成法
The synthesis of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile involves the reaction of 2,3-diphenylindole with acrylonitrile in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile as the final product. This method has been optimized over the years to yield high purity and yield of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile.
科学的研究の応用
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been extensively used in scientific research as a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling pathways and has been implicated in various diseases, such as cancer, diabetes, and cardiovascular diseases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
特性
CAS番号 |
6211-62-7 |
|---|---|
分子式 |
C27H20N2 |
分子量 |
372.5 g/mol |
IUPAC名 |
3-(2,3-diphenylbenzo[g]indol-1-yl)propanenitrile |
InChI |
InChI=1S/C27H20N2/c28-18-9-19-29-26(22-13-5-2-6-14-22)25(21-11-3-1-4-12-21)24-17-16-20-10-7-8-15-23(20)27(24)29/h1-8,10-17H,9,19H2 |
InChIキー |
DMUBDVVCPYUCHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



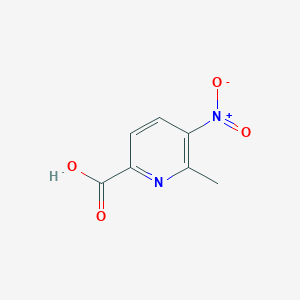
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

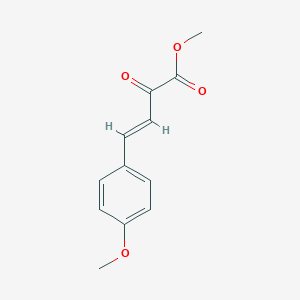
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
